molecular formula C12H10O3 B6395595 4-(Furan-2-YL)-3-methylbenzoic acid CAS No. 1261960-66-0

4-(Furan-2-YL)-3-methylbenzoic acid

Cat. No.: B6395595
CAS No.: 1261960-66-0
M. Wt: 202.21 g/mol
InChI Key: GCLGJDJSUBSKEU-UHFFFAOYSA-N
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Description

4-(Furan-2-YL)-3-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-YL)-3-methylbenzoic acid typically involves the formation of the furan ring followed by its attachment to the benzoic acid structure. One common method involves the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. This intermediate undergoes further reactions to yield the desired furan derivative .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural. These compounds can be converted into various furan derivatives through processes like aldol condensation and catalytic hydrogenation . The scalability and economic viability of these methods make them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-YL)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Furan-2-YL)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-YL)-3-methylbenzoic acid is unique due to its specific structure, which combines a furan ring with a benzoic acid moiety.

Properties

IUPAC Name

4-(furan-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLGJDJSUBSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688500
Record name 4-(Furan-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-66-0
Record name 4-(Furan-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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